molecular formula C9H7ClN2O2 B6298767 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl CAS No. 2225878-89-5

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl

Cat. No. B6298767
CAS RN: 2225878-89-5
M. Wt: 210.62 g/mol
InChI Key: MUFAYQOIHGOSDD-UHFFFAOYSA-N
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Description

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a chemical compound with the CAS Number: 2225878-89-5 . It has a molecular weight of 210.62 and its IUPAC name is 3-hydroxy-1,5-naphthyridine-4-carbaldehyde hydrochloride . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the Skraup reaction . In this process, 3-Amino-5-methoxy-4-methyl-pyridine is used to produce the corresponding 1,5-naphthyridine . This is then treated with DMF-DMA in the presence of a catalytic amount of LiOH, which provides the N,N-dimethyl enamine intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H7ClN2O2 . The InChI code for this compound is 1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, such as this compound, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound appears as a white to yellow solid .

Scientific Research Applications

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and cell signaling pathways. It has been used to study the inhibition of enzymes such as cytochrome P450, which is important for drug metabolism. This compound has also been used to study cell signaling pathways, as it has been found to inhibit the activity of several enzymes involved in these pathways. Additionally, this compound has been used to study the effects of drugs on the body, as it has been found to inhibit the activity of several enzymes involved in drug metabolism.

Mechanism of Action

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reactions necessary for drug metabolism. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell signaling pathways, likely by binding to the active sites of these enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In studies of enzyme inhibition, this compound has been found to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell signaling pathways, likely by binding to the active sites of these enzymes. Furthermore, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a useful compound for lab experiments due to its ability to inhibit several enzymes involved in drug metabolism and cell signaling pathways. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective option for scientific research. However, this compound is a potent inhibitor of enzymes and should be used with caution in experiments, as it may cause unintended effects on the system being studied.

Future Directions

The future directions for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl research include further investigation of its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Additionally, further research into the mechanism of action of this compound may help to better understand its effects on enzymes and cell signaling pathways. Finally, further studies may help to determine the best methods for synthesizing this compound and its derivatives, as well as the best ways to use this compound in scientific research.

Synthesis Methods

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is typically synthesized from naphthyridine and 2-chloro-3-hydroxy-1,5-naphthyridine. The synthesis involves the reaction of naphthyridine with 2-chloro-3-hydroxy-1,5-naphthyridine in the presence of sodium hydroxide and ethyl acetate. The reaction is carried out at a temperature of 80-90 °C and yields a mixture of this compound and 2-chloro-3-hydroxy-1,5-naphthyridine. The mixture is then cooled to room temperature, and the this compound is separated from the other components by crystallization.

Safety and Hazards

The safety information for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-hydroxy-1,5-naphthyridine-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFAYQOIHGOSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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